N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride
Overview
Description
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a cyclopentyl group and another by a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentylamine with N-methylethane-1,2-diamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water or ethanol.
Catalyst: Hydrochloric acid acts as a catalyst and also provides the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and pressure.
Purification: The product is purified using crystallization or distillation techniques.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to primary amines.
Substitution: Nucleophilic substitution reactions where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, alcohols, or thiols.
Major Products
Oxidation Products: Amine oxides.
Reduction Products: Primary amines.
Substitution Products: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include:
Enzyme Inhibition: Binding to enzyme active sites and preventing substrate access.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-N,N’-dimethylethane-1,2-diamine
- N-Methylcyclopentylamine
- Cyclopentylamine
Uniqueness
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-cyclopentyl-N'-methylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(7-6-9)8-4-2-3-5-8;;/h8H,2-7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSKPYICNFMRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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